molecular formula C17H25NO3 B13673671 1-Boc-3-(2-ethoxyphenyl)pyrrolidine

1-Boc-3-(2-ethoxyphenyl)pyrrolidine

Cat. No.: B13673671
M. Wt: 291.4 g/mol
InChI Key: QXABCQLVCLYHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-(2-ethoxyphenyl)pyrrolidine is a chemical compound with the molecular formula C17H25NO3 and a molecular weight of 291.39 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The compound also contains an ethoxyphenyl group at the 3-position of the pyrrolidine ring.

Chemical Reactions Analysis

1-Boc-3-(2-ethoxyphenyl)pyrrolidine undergoes various chemical reactions, including:

Scientific Research Applications

1-Boc-3-(2-ethoxyphenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new compounds.

    Biology: The compound is utilized in the study of biological pathways and as a tool for investigating the interactions of pyrrolidine derivatives with biological targets.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is employed in the production of fine chemicals and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-ethoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The Boc group provides stability and protection to the nitrogen atom, allowing the compound to participate in various chemical reactions without undergoing unwanted side reactions. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of biological targets .

Comparison with Similar Compounds

1-Boc-3-(2-ethoxyphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of the Boc protecting group and the ethoxyphenyl substituent, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-(2-ethoxyphenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25NO3/c1-5-20-15-9-7-6-8-14(15)13-10-11-18(12-13)16(19)21-17(2,3)4/h6-9,13H,5,10-12H2,1-4H3

InChI Key

QXABCQLVCLYHAA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2CCN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.